molecular formula C3Cl5F3 B159012 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane CAS No. 1652-89-7

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane

Cat. No.: B159012
CAS No.: 1652-89-7
M. Wt: 270.3 g/mol
InChI Key: GKXWTRSVUPXQMM-UHFFFAOYSA-N
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Description

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane is a chemical compound with the molecular formula C3Cl5F3 It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a propane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane can be synthesized through the fluorination of chlorinated propanes. One common method involves the vapor fluorination of 1,1,3,3-tetrachloropropene with hydrogen fluoride (HF) over chromium oxide-based catalysts. This process is highly selective and can achieve high conversion rates and selectivity under optimized conditions .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale fluorination reactions. The use of modified chromium oxide catalysts, such as those doped with aluminum, zinc, or cobalt, can enhance the efficiency and selectivity of the reaction. The reaction conditions, including temperature and reactant ratios, are carefully controlled to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include halogenating agents such as chlorine or bromine, and the reactions are typically carried out under controlled temperatures and pressures.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction reactions can produce different functionalized compounds.

Scientific Research Applications

1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane involves its interactions with molecular targets and pathways in chemical reactions. The presence of multiple halogen atoms allows it to participate in various substitution and addition reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the chlorine and fluorine atoms, which can stabilize or destabilize reaction intermediates depending on the context .

Comparison with Similar Compounds

Similar Compounds

    1,1,1,3,3-Pentachloro-2,2,3-trifluoropropane: Another halogenated propane with a similar structure but different substitution pattern.

    1,1,1,2-Tetrachloro-3,3,3-trifluoropropane: A compound with one less chlorine atom compared to 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane.

    1,1,1-Trichloro-2,2,3,3,3-pentafluoropropane: A compound with more fluorine atoms and fewer chlorine atoms.

Uniqueness

This compound is unique due to its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity. Its high degree of halogenation makes it particularly useful in applications requiring stable and reactive intermediates .

Properties

IUPAC Name

1,1,1,2,2-pentachloro-3,3,3-trifluoropropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl5F3/c4-1(5,2(6,7)8)3(9,10)11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKXWTRSVUPXQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)(C(Cl)(Cl)Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl5F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90928527
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1652-89-7, 134237-31-3
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1652-89-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1,1,2,2-Pentachloro-3,3,3-trifluoropropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90928527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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